Enantiomer Potency Advantage: (R)- vs (S)- Configuration in LTD4 Antagonist Activity
In the development of the LTD4 antagonist ZD 3523 (Masilukast), the (R)-enantiomer of the trifluorobutylamine moiety was found to be more potent than the (S)-enantiomer. The target (R)-compound is the essential chiral building block for achieving this enhanced activity [1].
| Evidence Dimension | LTD4 receptor binding affinity (Ki) of final drug incorporating the amine moiety |
|---|---|
| Target Compound Data | Ki = 0.42 nM for (R)-enantiomer-containing drug (ZD 3523) |
| Comparator Or Baseline | Comparator: (S)-enantiomer-containing drug (38o) |
| Quantified Difference | The (R)-enantiomer was 'modestly more potent' than the (S)-enantiomer; achiral modifications failed to achieve comparable activity levels [1]. |
| Conditions | Guinea pig lung membrane displacement assay with [3H]LTD4 |
Why This Matters
Procurement of the specified (R)-enantiomer is mandatory for achieving the target potency in downstream drug candidates; using the (S)-form or racemate compromises efficacy.
- [1] Jacobs, R. T., et al. (1995). Synthesis, Structure-Activity Relationships, and Pharmacological Evaluation of a Series of Fluorinated 3-Benzyl-5-Indolecarboxamides: Identification of ... ZENECA ZD 3523. Journal of Medicinal Chemistry, 38(1), 128-137. View Source
